molecular formula C18H17FN2O B1222687 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 442633-00-3

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No. B1222687
M. Wt: 296.3 g/mol
InChI Key: UXRKUKRXVWJFER-UHFFFAOYSA-N
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Description

“2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” is a chemical compound . It is an inhibitor of the Arp2/3 complex and inhibits actin polymerization .


Molecular Structure Analysis

The molecular weight of “2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” is 296.34 . Its molecular formula is C18H17FN2O .


Chemical Reactions Analysis

While specific chemical reactions involving “2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” are not available in the retrieved papers, it’s known that similar compounds can undergo various reactions. For example, benzoylated products can undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst .


Physical And Chemical Properties Analysis

“2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” is soluble to 100 mM in DMSO and to 100 mM in ethanol .

Scientific Research Applications

Inhibition of the ARP2/3 Complex

CK-666 is known to stabilize the inactive state of the ARP2/3 complex, blocking the movement of the Arp2 and Arp3 subunits into the activated filament-like (short pitch) conformation . This makes it a valuable tool in studying the role of the ARP2/3 complex in various cellular processes.

Ferroptosis Protection

CK-666 has been found to protect against ferroptosis, a type of regulated cell death caused by iron-dependent accumulation of lipid peroxidation . This suggests potential applications of CK-666 in the treatment of ferroptosis-related diseases.

Renal Ischemia-Reperfusion Injury Treatment

CK-666 significantly ameliorates renal ischemia-reperfusion injury and ferroptosis in renal tissue . This indicates its potential use in the treatment of kidney diseases related to ischemia-reperfusion injury.

Lipid Peroxidation Inhibition

CK-666 has been found to mitigate ferroptosis by directly eliminating lipid peroxidation . This property could be useful in the treatment of diseases where lipid peroxidation plays a key role.

Modulation of the Ferroptosis Proteome

CK-666 has been shown to modulate the ferroptosis proteome and prevent lipid degradation during ferroptosis . This suggests that CK-666 could be used to study the proteomic changes associated with ferroptosis.

Microfilament Remodeling

Although CK-666 is known for its role in inhibiting the ARP2/3 complex, it has been found to attenuate ferroptosis independently of its canonical function in microfilaments . This suggests that CK-666 may have other, yet undiscovered, roles in cellular processes.

Safety And Hazards

The compound is intended for research use only . Specific safety and hazard information for “2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide” is not available in the retrieved papers.

properties

IUPAC Name

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKUKRXVWJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343330
Record name 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

CAS RN

442633-00-3
Record name 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 442633-00-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
AI Fokin, RN Chuprov-Netochin, AS Malyshev… - Frontiers in …, 2022 - frontiersin.org
Branched actin networks polymerized by the Actin-related protein 2 and 3 (Arp2/3) complex play key roles in force generation and membrane remodeling. These networks are …
Number of citations: 2 www.frontiersin.org
AW Baggett, Z Cournia, MS Han, G Patargias… - …, 2012 - Wiley Online Library
CK‐666 (1) is a recently discovered small‐molecule inhibitor of the actin‐related protein 2/3 (Arp2/3) complex, a key actin cytoskeleton regulator with roles in bacterial pathogenesis and …
R Zhang, S Chen, Z Yang, N Zhang, K Guo… - Burns & …, 2023 - academic.oup.com
Background The rapid turnover of the intestinal epithelium is driven by the proliferation and differentiation of intestinal stem cells (ISCs). The dynamics of the F-actin cytoskeleton are …
Number of citations: 4 academic.oup.com
S Kadereit, B Zimmer, C van Thriel, JG Hengstler… - Front …, 2012 - article.imrpress.com
1. Abstract 2. Introduction 3. Neural development and embryonic stem cells 4. The role of “Toxicity Endophenotypes”(TEP) and key neurodevelopmental processes for the classification …
Number of citations: 90 article.imrpress.com
M Manich, N Hernandez-Cuevas… - Frontiers in cellular …, 2018 - frontiersin.org
Entamoeba histolytica is the anaerobic protozoan parasite responsible for human amoebiasis, the third most deadly parasitic disease worldwide. This highly motile eukaryotic cell …
Number of citations: 43 www.frontiersin.org
S Chen - 2014 - search.proquest.com
Human health is threatened by insect borne diseases, such as dengue fever, malaria, yellow fever and epidemic typhus. Insects can also cause significant destruction of crops and food …
Number of citations: 1 search.proquest.com
C Mergault, F Lisee, V Tiroille… - British Journal of …, 2022 - Wiley Online Library
Background and Purpose The Arp2/3 multiprotein complex regulates branched polymerisation of the actin cytoskeleton and may contribute to collagen synthesis and fibrogenesis in the …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
ED Tabdanov, V Puram, A Zhovmer, PP Provenzano - Cell reports, 2018 - cell.com
Cancer cell migration through and away from tumors is driven in part by migration along aligned extracellular matrix, a process known as contact guidance (CG). To concurrently study …
Number of citations: 47 www.cell.com
IE Catrina, LV Bayer, G Yanez, JM McLaughlin… - RNA biology, 2016 - Taylor & Francis
To achieve proper RNA transport and localization, RNA viruses exploit cellular vesicular trafficking pathways. AGFG1, a host protein essential for HIV-1 and Influenza A replication, has …
Number of citations: 5 www.tandfonline.com
YH Li, YN Xu, ZL Lin, JW Kwon, XS Cui… - Animal Cells and …, 2016 - Taylor & Francis
The Arp2/3 complex, which nucleates actin filaments, comprises a stable assembly of seven-protein subunits including two actin-related proteins (Arp2 and Arp3). Previous work …
Number of citations: 3 www.tandfonline.com

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